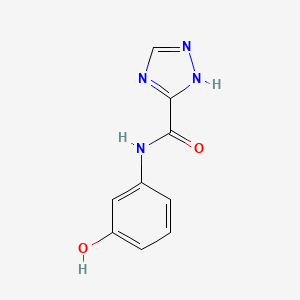
N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as FG-4592, is a small molecule drug that has been developed as a treatment for anemia. It belongs to the class of drugs called hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs). FG-4592 works by stabilizing the hypoxia-inducible factor (HIF) protein, which in turn increases the production of erythropoietin (EPO), a hormone that stimulates the production of red blood cells.
Mécanisme D'action
N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide works by inhibiting the activity of HIF-PH, an enzyme that degrades HIF under normal oxygen conditions. When oxygen levels are low, HIF-PH is inhibited, leading to the stabilization of HIF, which in turn activates the expression of genes involved in erythropoiesis, angiogenesis, and metabolism.
Biochemical and Physiological Effects:
N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to increase EPO production and red blood cell count, and to improve kidney function in animal studies. In clinical trials, N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to increase hemoglobin levels in CKD patients, and to improve quality of life. N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to have anti-inflammatory and anti-fibrotic effects in animal models of CKD.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is that it is a small molecule drug that can be easily synthesized and administered. N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to be effective in increasing hemoglobin levels in CKD patients, and to be well-tolerated with few side effects. One limitation of N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is that it may not be effective in all patients, and may have limited efficacy in those with advanced CKD.
Orientations Futures
There are several future directions for the development and application of N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. One potential application is in the treatment of anemia associated with cancer, where N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide may be effective in reducing the need for blood transfusions. N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide may also have potential applications in the treatment of other conditions, such as heart failure, pulmonary hypertension, and sickle cell disease. Further research is needed to determine the safety and efficacy of N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide in these conditions.
Méthodes De Synthèse
The synthesis of N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide involves several steps. The starting material is 2-fluoroaniline, which is reacted with chlorosulfonyl isocyanate to form N-(2-fluorophenyl)chlorosulfonyl isocyanate. This intermediate is then reacted with N-methylglycine to form N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. The overall yield of this process is around 20%.
Applications De Recherche Scientifique
N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied in preclinical and clinical trials for the treatment of anemia associated with chronic kidney disease (CKD) and other conditions. In animal studies, N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to increase EPO production and red blood cell count, and to improve kidney function. In clinical trials, N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to be effective in increasing hemoglobin levels in CKD patients, and to be well-tolerated with few side effects.
Propriétés
IUPAC Name |
2-(2-fluoro-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O3S/c1-16(14,15)12(6-9(11)13)8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKVQNYAAALTCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N)C1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![isopropyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5867865.png)

![N'-[(2-iodobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5867881.png)
![N-cyclopropyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5867891.png)
![3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5867898.png)
![{[4,6-bis(diethylamino)-1,3,5-triazin-2-yl]thio}acetic acid](/img/structure/B5867904.png)
![N-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-morpholinamine](/img/structure/B5867915.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide](/img/structure/B5867929.png)
![5-chloro-N-[4-(dimethylamino)phenyl]-2-nitrobenzamide](/img/structure/B5867939.png)

![5-(3,4-dimethylphenyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5867955.png)

![3-(3-chlorophenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5867976.png)
